2,4-Dimethyl-1,3-cyclopentanedione
Description
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2,4-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)5(2)7(4)9/h4-5H,3H2,1-2H3 |
InChI Key |
FCELWXAACZZLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Malonic Ester and Haloalkenoic Acid Ester (Patent US5113012A)
A well-documented industrially relevant method involves a multi-step synthesis starting from malonic acid esters and 4-halo-3-alkoxy-2E-butenoic acid esters. This method was detailed in US Patent US5113012A and can be summarized as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (a) | Formation of 5,5-bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic acid ester | Malonic acid diethyl ester + 4-chloro-3-methoxy-2E-butenoic acid methyl ester, sodium methylate, N,N-dimethylformamide (DMF), 20°C, 2h | Polar solvent DMF preferred; reaction temperature 20-60°C |
| (b) | Cyclization to 5-alkoxycarbonyl-3-alkoxy-2-cyclopentene-1-one salt | Base (sodium or potassium alkoxides), room temperature | Ring closure in presence of base |
| (c) | Saponification of ester group | Aqueous NaOH or KOH, 0-100°C (preferably room temperature) | Ester hydrolysis to carboxylate salt |
| (d) | Decarboxylation to 1,3-cyclopentanedione | Mineral acid (HCl or H2SO4), 20-100°C | Acid treatment induces decarboxylation |
- 83.9 g malonic acid diethyl ester in 250 mL DMF
- 27.8 g sodium methylate added at 20°C
- 41.6 g 4-chloro-3-methoxy-2E-butenoic acid methyl ester added
- Stirred 2h at 20°C, then additional sodium methylate added
- After 15h stirring, DMF distilled off
- Workup with water and methylene chloride, neutralization, and distillation yielded 58.8 g (80%) of product with 98% purity by GC
This method avoids the energy-intensive ozonolysis steps found in earlier syntheses and offers good yields and purity, making it suitable for industrial-scale production.
Sulfenylation-Oxidation-Elimination Route to 2-Alkylidene-1,3-Cyclopentanediones
While more commonly applied to 1,3-cyclohexanediones, this route has relevance for cyclopentanedione derivatives due to structural similarities. It involves:
- Preparation of 2-alkyl-1,3-cyclopentanediones as starting materials
- Sulfenylation at the 2-position using phenylthio reagents
- Oxidation and elimination steps to form 2-alkylidene-1,3-cyclopentanediones
This method benefits from mild conditions and can produce stable alkylidene derivatives, which may include 2,4-dimethyl substitutions when starting from appropriately substituted precursors. The high reactivity of the ene-dione system allows for further functionalization.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester + Haloalkenoic Acid Ester (Patent US5113012A) | Malonic acid diethyl ester, 4-chloro-3-methoxy-2E-butenoic acid methyl ester | Base-catalyzed condensation, cyclization, saponification, decarboxylation | High yield (80%), good purity, scalable | Requires handling of DMF and sodium methylate; multi-step |
| Sulfenylation-Oxidation-Elimination | 2-alkyl-1,3-cyclopentanediones | Sulfenylation, oxidation, elimination | Mild conditions, produces alkylidene derivatives | More complex, less direct for 2,4-dimethyl substitution |
| Spirocyclopropanation via Sulfonium Salts | 1,3-cyclodiones with sulfonium salts | Reaction with sulfonium salt and base | Efficient, good yields in related systems | Not directly applied to 2,4-dimethyl-1,3-cyclopentanedione |
Summary and Recommendations
The most authoritative and practical preparation method for 2,4-dimethyl-1,3-cyclopentanedione is the multi-step synthesis starting from malonic acid esters and 4-halo-3-alkoxy-2E-butenoic acid esters as described in US Patent US5113012A. This method provides a robust route with good yields and purity, suitable for scale-up and industrial application.
Alternative synthetic strategies such as sulfenylation-oxidation-elimination and spirocyclopropanation offer routes to related compounds and functionalized derivatives but are less directly applicable or efficient for 2,4-dimethyl-1,3-cyclopentanedione specifically.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of 2,4-dimethyl-1,3-cyclopentanedione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-dimethyl-1,3-cyclopentanediol.
Substitution: Formation of halogenated derivatives like 2,4-dibromo-1,3-cyclopentanedione.
Scientific Research Applications
2,4-Dimethyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1,3-cyclopentanedione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Cyclopentanediones
4,4-Dimethyl-1,3-cyclopentanedione
- Molecular Formula : C₇H₁₀O₂ (isomer of 2,4-dimethyl derivative).
- Key Differences: Methyl groups at positions 4,4 vs. 2,3. Biological Role: Overexpressed in Daldinia eschscholtzii monocultures, with distinct VOC profiles compared to cocultures. Physicochemical Impact: Symmetrical substitution may enhance thermal stability compared to the asymmetric 2,4-isomer.
2-Allyl-2-methyl-1,3-cyclopentanedione
- Molecular Formula : C₉H₁₂O₂.
- Synthetic Utility: Not reported in bioactive studies, unlike 2,4-dimethyl derivative.
2-Methyl-1,3-cyclopentanedione
Table 1: Cyclopentanedione Derivatives
Cyclohexanedione Analogues
2-Methyl-1,3-cyclohexanedione
Table 2: Ring Size Comparison
| Compound | Ring Size | Molecular Formula | Key Properties |
|---|---|---|---|
| 2,4-Dimethyl-1,3-cyclopentanedione | 5-membered | C₇H₁₀O₂ | Higher volatility |
| 2-Methyl-1,3-cyclohexanedione | 6-membered | C₇H₁₀O₂ | Enhanced thermal stability |
Non-Cyclic Diketones
3-Methyl-2,4-pentanedione
- Molecular Formula : C₆H₁₀O₂.
- Key Differences: Linear structure vs. cyclic. Reactivity: Tautomerization between enol and keto forms, unlike rigid cyclic diones.
3-Ethyl-2,4-pentanedione
Table 3: Cyclic vs. Linear Diketones
| Compound | Structure | Key Functional Differences |
|---|---|---|
| 2,4-Dimethyl-1,3-cyclopentanedione | Cyclic | Rigid ring limits tautomerization |
| 3-Methyl-2,4-pentanedione | Linear | Tautomerization enhances reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dimethyl-1,3-cyclopentanedione, and how can reaction conditions be optimized?
- Methodology : Adapt procedures from structurally similar diketones, such as the aluminum chloride-mediated cyclization of succinic acid derivatives (as seen for 2-Methyl-1,3-cyclopentanedione) . Key variables include temperature control (e.g., maintaining 0–5°C to minimize side reactions), stoichiometric ratios of methylating agents, and purification via vacuum distillation or recrystallization. Use GC-MS or HPLC to monitor reaction progress and purity .
Q. How can researchers characterize the electronic structure and tautomeric behavior of 2,4-Dimethyl-1,3-cyclopentanedione?
- Methodology : Employ NMR (¹H, ¹³C) to identify keto-enol tautomerism and substituent effects. Compare chemical shifts with computational models (e.g., DFT calculations) to validate electronic distributions. Synchrotron X-ray diffraction can resolve crystallographic details, while IR spectroscopy identifies carbonyl stretching modes .
Q. What safety protocols are critical when handling 2,4-Dimethyl-1,3-cyclopentanedione in laboratory settings?
- Methodology : Follow guidelines for analogous cyclopentanediones: use fume hoods to manage volatile byproducts (e.g., HCl gas during synthesis), wear nitrile gloves to prevent dermal exposure, and store the compound in inert, airtight containers. Refer to CAS safety data for hazard mitigation .
Advanced Research Questions
Q. How do computational models explain the substituent effects of 2,4-dimethyl groups on the compound’s reactivity?
- Methodology : Perform density functional theory (DFT) calculations to map charge-density distributions and frontier molecular orbitals. Compare with experimental data (e.g., X-ray charge-density analysis) to assess steric and electronic impacts of methyl groups on cyclopentanedione’s ring strain and nucleophilic sites .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of 2,4-Dimethyl-1,3-cyclopentanedione?
- Methodology : Systematically replicate synthesis and purification methods from literature. Use differential scanning calorimetry (DSC) for precise melting-point determination and Karl Fischer titration to quantify hygroscopicity. Cross-validate results with independent labs using standardized protocols .
Q. How can researchers investigate the biological activity of 2,4-Dimethyl-1,3-cyclopentanedione using in silico and in vitro approaches?
- Methodology :
- In silico : Use QSAR models to predict bioactivity (e.g., enzyme inhibition) based on structural analogs like 2-Ethyl-1,3-cyclopentanedione .
- In vitro : Conduct enzyme inhibition assays (e.g., against dehydrogenases) and cytotoxicity screens (e.g., MTT assays) to validate predictions. Optimize solvent systems (DMSO/PBS) for solubility .
Q. What advanced spectroscopic techniques are suitable for studying tautomeric equilibria in solution versus solid states?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
